![molecular formula C39H50N8O14 B12317500 {4-[(2S)-5-(carbamoylamino)-2-[(2S)-2-[3-(2-{2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]ethoxy}ethoxy)propanamido]-3-methylbutanamido]pentanamido]phenyl}methyl 4-nitrophenyl carbonate](/img/structure/B12317500.png)
{4-[(2S)-5-(carbamoylamino)-2-[(2S)-2-[3-(2-{2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]ethoxy}ethoxy)propanamido]-3-methylbutanamido]pentanamido]phenyl}methyl 4-nitrophenyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mal-amido-PEG2-Val-Cit-PAB-PNP is a cleavable antibody-drug conjugate (ADC) linker. It contains a maleimide group, a hydrophilic polyethylene glycol (PEG) spacer, a valine-citrulline (Val-Cit) dipeptide, a para-aminobenzyl (PAB) spacer, and a para-nitrophenyl (PNP) carbonate group . This compound is primarily used in the synthesis of ADCs, which are designed to deliver cytotoxic drugs specifically to cancer cells, minimizing damage to healthy tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-amido-PEG2-Val-Cit-PAB-PNP involves several steps:
Maleimide Activation: The maleimide group is activated to react with thiol groups on cysteine residues of proteins.
PEG Spacer Addition: The PEG spacer is introduced to enhance solubility and biocompatibility.
Val-Cit Dipeptide Incorporation: The Val-Cit dipeptide is added, which can be cleaved by specific enzymes in the target cells.
PAB Spacer Attachment: The PAB spacer is attached to facilitate the release of the drug payload.
PNP Carbonate Group Addition: The PNP carbonate group is added as a leaving group for nucleophilic substitution reactions
Industrial Production Methods
Industrial production of Mal-amido-PEG2-Val-Cit-PAB-PNP typically involves large-scale synthesis using automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The reaction conditions are optimized to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Mal-amido-PEG2-Val-Cit-PAB-PNP undergoes several types of chemical reactions:
Substitution Reactions: The PNP carbonate group can be substituted by nucleophiles.
Cleavage Reactions: The Val-Cit dipeptide is cleaved by cytoplasmic peptidases, specifically cathepsin B.
Conjugation Reactions: The maleimide group reacts with thiol groups on cysteine residues
Common Reagents and Conditions
Nucleophiles: Used for substitution reactions with the PNP carbonate group.
Cathepsin B: An enzyme that cleaves the Val-Cit dipeptide.
Thiol-containing Molecules: React with the maleimide group for conjugation
Major Products
Substituted PNP Derivatives: Formed from nucleophilic substitution reactions.
Cleaved Val-Cit Products: Resulting from enzymatic cleavage by cathepsin B
Scientific Research Applications
Mal-amido-PEG2-Val-Cit-PAB-PNP has a wide range of scientific research applications:
Chemistry: Used as a linker in the synthesis of ADCs.
Biology: Facilitates the targeted delivery of drugs to specific cells.
Medicine: Plays a crucial role in cancer therapy by delivering cytotoxic drugs specifically to cancer cells.
Industry: Employed in the development of targeted drug delivery systems
Mechanism of Action
Mal-amido-PEG2-Val-Cit-PAB-PNP exerts its effects through a series of molecular interactions:
Conjugation: The maleimide group reacts with thiol groups on cysteine residues of proteins.
Cleavage: The Val-Cit dipeptide is cleaved by cathepsin B, releasing the drug payload within the target cell.
Release: The PAB spacer facilitates the release of the drug payload upon cleavage
Comparison with Similar Compounds
Similar Compounds
Mal-amido-PEG2-Val-Cit-PAB-OH: Similar structure but with a hydroxyl group instead of the PNP carbonate group.
Mal-amido-PEG2-Val-Cit-PAB-NH2: Contains an amine group instead of the PNP carbonate group
Uniqueness
Mal-amido-PEG2-Val-Cit-PAB-PNP is unique due to its combination of a maleimide group, PEG spacer, Val-Cit dipeptide, PAB spacer, and PNP carbonate group. This combination allows for specific targeting, efficient drug release, and enhanced solubility and biocompatibility .
Properties
Molecular Formula |
C39H50N8O14 |
|---|---|
Molecular Weight |
854.9 g/mol |
IUPAC Name |
[4-[[5-(carbamoylamino)-2-[[2-[3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C39H50N8O14/c1-25(2)35(45-32(49)16-20-58-22-23-59-21-18-41-31(48)15-19-46-33(50)13-14-34(46)51)37(53)44-30(4-3-17-42-38(40)54)36(52)43-27-7-5-26(6-8-27)24-60-39(55)61-29-11-9-28(10-12-29)47(56)57/h5-14,25,30,35H,3-4,15-24H2,1-2H3,(H,41,48)(H,43,52)(H,44,53)(H,45,49)(H3,40,42,54) |
InChI Key |
PAGAOQLHMRBQFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCNC(=O)CCN3C(=O)C=CC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



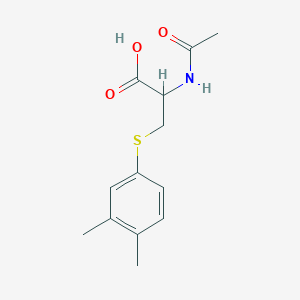
![1,3,2-Dioxaborolane,2-[(1R,2R)-2-(1,1-dimethylethyl)cyclopropyl]-4,4,5,5-tetramethyl-, rel-](/img/structure/B12317439.png)
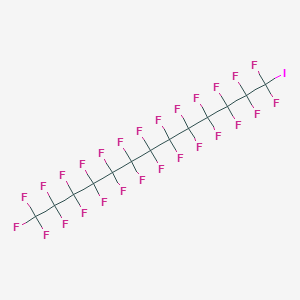
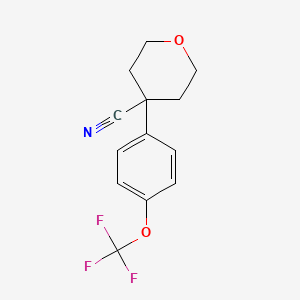

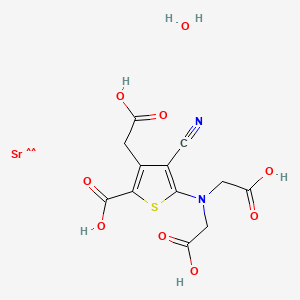
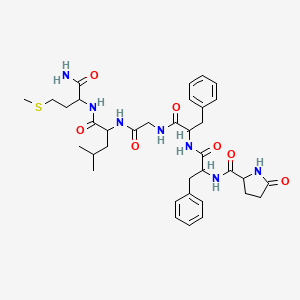
![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate;sodium](/img/structure/B12317465.png)
![2-[2,4-Dimethyl-5-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole](/img/structure/B12317475.png)
![4-hydroxy-6-(1H-indol-3-yl)-5,6,6a,7,8,9-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B12317483.png)
![1-[3-(Difluoromethoxy)phenyl]ethane-1,2-diamine dihydrochloride](/img/structure/B12317494.png)
![3-Methyl-decahydro-1,5-methano-pyrido[1,2-a][1,5]diazocine](/img/structure/B12317507.png)
![11-Hydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),5,15,17,19-pentaen-13-one](/img/structure/B12317509.png)
